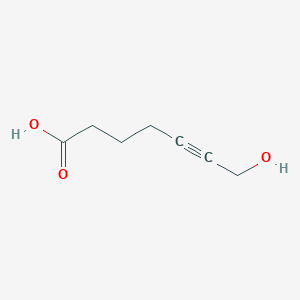

7-Hydroxy-5-heptynoic acid

Description

Structure

3D Structure

Properties

CAS No. |

41300-59-8 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

7-hydroxyhept-5-ynoic acid |

InChI |

InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10/h8H,1,3,5-6H2,(H,9,10) |

InChI Key |

YVZAOBOYHMHYKV-UHFFFAOYSA-N |

SMILES |

C(CC#CCO)CC(=O)O |

Canonical SMILES |

C(CC#CCO)CC(=O)O |

Origin of Product |

United States |

Contextualization Within Fatty Acid Biochemistry and Metabolism

7-Hydroxy-5-heptynoic acid is classified as a synthetic medium-chain hydroxy fatty acid. nih.govnih.gov Its structure is defined by a seven-carbon backbone, a carboxylic acid group at one end, a hydroxyl group at the seventh carbon, and a carbon-carbon triple bond (alkyne) between the fifth and sixth carbons.

This combination of features—a terminal hydroxyl group and an internal alkyne—distinguishes it from the majority of naturally occurring fatty acids, which are typically saturated or contain one or more double bonds (alkenes). While the broader class of hydroxy fatty acids is biologically significant, often serving as products of lipoxygenase and cyclooxygenase pathways or as intermediates in metabolic processes, the specific metabolic fate or enzymatic interactions of this compound are not extensively documented in scientific literature. mdpi.com Its unique alkynoic bond, in particular, suggests it is primarily a subject of chemical synthesis rather than a known natural metabolite.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 7-hydroxyhept-5-ynoic acid nih.gov |

| Molecular Formula | C₇H₁₀O₃ nih.gov |

| Molecular Weight | 142.15 g/mol nih.gov |

| CAS Number | 41300-59-8 nih.gov |

| Classification | Medium-chain hydroxy fatty acid nih.govnih.gov |

Molecular Mechanisms of Action and Biological Activities

Role in Cancer Progression and Invasiveness

Beyond its effects on retinal cells, emerging research has implicated HOHA and its metabolites in the progression and invasiveness of certain cancers.

While the role of omega-3 fatty acid metabolites in cancer is complex, some evidence suggests that specific oxidation products may contribute to tumor progression. The generation of reactive lipid species, including compounds structurally related to HOHA, can create a pro-inflammatory and pro-oxidative tumor microenvironment that may, in some contexts, support tumor growth. However, direct evidence specifically detailing HOHA lactone's role in promoting tumor growth remains an area of active investigation.

Studies have specifically pointed to the role of HOHA in promoting the invasiveness of glioblastoma multiforme, a highly aggressive form of brain cancer. Research indicates that HOHA can stimulate the invasive properties of glioblastoma cells, a critical factor in the high mortality rate associated with this cancer. This effect is thought to be mediated through the activation of specific signaling pathways that regulate cell migration and invasion.

The increased invasiveness of glioblastoma cells induced by HOHA is linked to the upregulation of matrix metalloproteinases (MMPs). Specifically, HOHA has been shown to be a potent activator of MMP-1. MMPs are enzymes that degrade the extracellular matrix, the structural scaffold that surrounds cells. By activating MMP-1, HOHA facilitates the breakdown of this matrix, allowing cancer cells to invade surrounding tissues more easily. This enzymatic degradation is a crucial step in cancer metastasis and local tumor invasion.

Interactive Data Table: Effects of HOHA Lactone on Retinal Pigmented Epithelial (RPE) Cells

| Endpoint | Observation | Implication for RPE Cells | Reference |

| Mitochondrial Respiration | Significant decrease in oxygen consumption rate | Impaired energy production (ATP synthesis), leading to bioenergetic stress. | |

| Cell Viability | Induction of apoptosis (programmed cell death) | Loss of essential RPE cells, contributing to retinal degeneration. | |

| Glutathione (GSH) Levels | Depletion of the intracellular GSH pool | Reduced antioxidant defense, increased susceptibility to oxidative damage. |

Antimicrobial Activity of this compound

Inhibition of Giardia duodenalis Proliferation by Plant Extracts Containing this compound

Scientific investigations have identified this compound as a constituent in plant extracts that demonstrate notable inhibitory effects against the protozoan parasite Giardia duodenalis. researchgate.netsemanticscholar.orggriffith.edu.au Specifically, this compound has been detected in various solvent extracts of the berries and leaves of Tasmannia lanceolata, commonly known as Tasmanian pepper. researchgate.netsemanticscholar.org

Studies involving the screening of these plant extracts have revealed potent anti-giardial activity. researchgate.netnewcastle.edu.au Non-targeted High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (HPLC-QTOF) mass spectroscopy was employed to analyze the chemical composition of the active T. lanceolata extracts, which led to the putative identification of this compound among other compounds. researchgate.netsemanticscholar.orgnewcastle.edu.au

The following table summarizes the key findings from the analysis of Tasmannia lanceolata extracts containing this compound.

| Plant Source | Extract Type | Bioactivity | Compound Identification Method |

| Tasmannia lanceolata (berries and leaves) | Methanolic, Aqueous, Ethyl Acetate (B1210297) | Inhibition of Giardia duodenalis proliferation | HPLC-QTOF Mass Spectroscopy |

Mechanisms of Antiparasitic Action

Research on the crude extracts of T. lanceolata suggests a multi-component, or "pleuripotent," anti-giardial mechanism, owing to the presence of numerous bioactive molecules in the extract. griffith.edu.au Therefore, the observed inhibition of G. duodenalis is likely the result of a synergistic or combined effect of all the compounds present, including this compound. griffith.edu.au The antiparasitic effect of the extracts themselves is well-documented, but attributing a specific mechanism to this compound alone requires further targeted investigation.

Structure Activity Relationship Sar Studies and Derivatives of 7 Hydroxy 5 Heptynoic Acid

Influence of Stereochemistry on Biological Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, within derivatives of 7-Hydroxy-5-heptynoic acid is a critical determinant of their biological function. The presence of chiral centers, such as the carbon atom bearing the hydroxyl group, means that the molecule can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while chemically identical in terms of atomic connectivity, can have vastly different biological activities.

Research has shown that the spatial arrangement of functional groups significantly affects how these compounds interact with their biological targets, such as enzymes or receptors. cymitquimica.comsolubilityofthings.com For instance, in studies of related complex heptenoic acid derivatives, the specific stereochemistry, often designated by terms like (1R, 2R, 3R, 5S) and (5Z), is crucial for the molecule's activity. cymitquimica.comontosight.ai This high degree of stereospecificity suggests that the target binding site has a complementary and well-defined three-dimensional structure. The biological activity of spiruchostatin A, a related natural product, was found to be highly dependent on the (S) stereochemistry at a key position, with its epimer showing a significant loss of activity. soton.ac.uk This underscores the principle that a precise geometric fit is often required for optimal interaction with biological macromolecules.

Analysis of Functional Group Contributions to Biological Effects

The biological profile of this compound is a composite of the contributions from its key functional groups: the carboxylic acid, the hydroxyl group, and the alkyne (triple bond) moiety.

Carboxylic Acid Group: The terminal carboxylic acid (-COOH) is a polar, ionizable group that often plays a crucial role in the molecule's solubility in aqueous environments and its ability to interact with biological targets. solubilityofthings.com This group can form strong ionic bonds or hydrogen bonds with amino acid residues in a protein's active site. In many biologically active carboxylic acids, this group acts as an anchor, correctly orienting the rest of the molecule for effective binding.

Hydroxyl Group: The hydroxyl (-OH) group is also vital for biological activity, primarily through its ability to act as both a hydrogen bond donor and acceptor. solubilityofthings.com This interaction is fundamental for the specific recognition and binding to target proteins. In SAR studies of related compounds, the presence and position of hydroxyl groups are consistently shown to be critical for potency. nih.gov

Alkyne Moiety: The carbon-carbon triple bond (alkyne) in the 5-position introduces a rigid, linear element into the carbon chain. This structural feature restricts the conformational flexibility of the molecule, which can be advantageous for binding to a specific target by reducing the entropic penalty of binding. The influence of an alkyne group on the properties of related fatty acids has been a subject of study, particularly in how it affects the molecule's interaction with surfaces and its thermal decomposition pathways. researchgate.net

Synthesis and Evaluation of Synthetic Analogues and Derivatives

To explore and optimize the biological activity of this compound, numerous synthetic analogues and derivatives have been created and evaluated. These modifications provide deeper insights into the SAR and can lead to compounds with improved properties.

One of the most common and straightforward derivatives is the methyl ester. york.ac.uk Esterification of the carboxylic acid group to a methyl ester (forming methyl 7-hydroxy-5-heptynoate) neutralizes the negative charge and increases the molecule's lipophilicity (fat-solubility). This change can significantly alter the compound's absorption, distribution, and metabolism.

In many drug development programs, esterification is a common strategy to create a prodrug, where the inactive ester is converted back to the active carboxylic acid by enzymes (esterases) within the body. The synthesis of these methyl esters is also a key step in the preparation of more complex analogues, such as those used in the synthesis of thromboxane (B8750289) A2 analogues and fluvastatin. shu.ac.ukgoogle.com Comparing the biological activity of the parent acid with its methyl ester helps to clarify the importance of the acidic proton and the charged carboxylate group for target interaction. uc.pt

A key strategy in SAR studies is to modify the carbon backbone, for instance, by converting the alkyne (heptynoic) to an alkene (heptenoic). This changes the geometry from linear to trigonal planar (E/Z isomers) and alters the electronic properties of the molecule.

Extensive research has been conducted on various heptenoic acid derivatives, which are structurally similar to this compound but feature a double bond instead of a triple bond. nih.gov These studies have explored a wide range of modifications, including altering substituents on the carbon chain and creating complex bicyclic structures. nih.govshu.ac.uk For example, a series of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids were synthesized and tested for their inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov These investigations help to map out the structural requirements for potent biological activity.

| Derivative Type | Key Structural Change | Purpose of Modification | Reference |

|---|---|---|---|

| Methyl Esters | -COOH to -COOCH3 | Increase lipophilicity, prodrug potential, synthetic intermediate. | york.ac.ukgoogle.comuc.pt |

| Heptenoic Acids | C≡C to C=C | Change molecular geometry and electronic properties. | nih.gov |

| Aryl-Substituted Derivatives | Addition of aryl groups | Explore additional binding pockets and interactions. | nih.gov |

| Lactone Derivatives | Intramolecular ester formation | Create a cyclic structure, altering conformation and properties. | nih.govnih.gov |

The design of new analogues of this compound is guided by several key principles aimed at enhancing interactions with biological targets.

Conformational Constraint: Introducing rigid structural elements, such as rings or double/triple bonds, reduces the number of possible conformations the molecule can adopt. researchgate.net This "pre-pays" the entropic cost of binding, potentially leading to higher affinity for the target. The rigidity of the alkyne in the parent compound is an example of this principle.

Bioisosteric Replacement: This involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, replacing the alkyne with an alkene or other groups can probe the spatial and electronic requirements of the target's binding site.

Exploiting Additional Binding Pockets: SAR studies can reveal opportunities to add new functional groups that can form favorable interactions with previously unoccupied pockets in the target protein. The synthesis of 7-(substituted aryl) derivatives is a clear example, where the aryl group is added to achieve additional binding and increase inhibitory activity. nih.gov

By systematically applying these principles, researchers can rationally design and synthesize new derivatives with fine-tuned biological activities, moving from a simple lead compound like this compound to highly potent and specific therapeutic candidates. solubilityofthings.com

Advanced Analytical Methodologies for the Investigation of 7 Hydroxy 5 Heptynoic Acid and Its Metabolites in Biological Systems

Mass Spectrometry-Based Techniques for Identification and Characterization

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (HPLC-QTOF) Mass Spectrometry

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (HPLC-QTOF) mass spectrometry is a powerful hyphenated technique utilized for the identification of 7-Hydroxy-5-heptynoic acid in complex mixtures. This method combines the high-resolution separation capabilities of HPLC with the high mass accuracy and sensitivity of a QTOF mass analyzer. core.ac.uk This allows for the confident determination of the elemental composition of the target analyte.

In phytochemical analyses, HPLC-QTOF has been employed to identify constituents in plant extracts. For instance, in the analysis of Tasmannia lanceolata berry extracts, this compound was putatively identified based on its accurate mass. researchgate.netsemanticscholar.org The high mass accuracy of QTOF-MS provides a measured mass that is very close to the theoretical mass of the compound, a key factor in its identification. Similarly, this technique has been used to screen for emerging pollutants in water samples, where this compound was qualitatively identified. core.ac.uk

Table 1: HPLC-QTOF Identification of this compound

| Parameter | Finding | Source |

|---|---|---|

| Compound Formula | C7H10O3 | researchgate.netsemanticscholar.org |

| Theoretical Mass (m/z) | 142.06299 | uni.lu |

| Measured Mass (m/z) | 142.0619 | researchgate.netsemanticscholar.org |

| Mass Error (ppm) | 0.842 | researchgate.netsemanticscholar.org |

| Matrix | Tasmannia lanceolata Berry Extract | researchgate.netsemanticscholar.org |

This interactive table summarizes the key mass spectrometry data used for the identification of this compound in a research context.

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, with a gradient elution of water and an organic solvent like acetonitrile (B52724), often modified with additives like acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for metabolomics and the profiling of metabolites in biological fluids. googleapis.com This approach is used to detect and quantify changes in the levels of small molecules, like this compound, in response to disease or other biological stimuli. googleapis.com

In the context of biomarker discovery, targeted LC-MS/MS methods have been developed to extend the coverage to low-concentration metabolites in serum. googleapis.com Studies have identified this compound as a potential metabolite biomarker in liver cancer research. googleapis.com The quantitative analysis of this compound in biological samples such as serum can provide valuable information about metabolic pathway alterations associated with disease states. googleapis.com

Table 2: this compound in Metabolite Profiling Study

| Parameter | Observation | Source |

|---|---|---|

| Analytical Technique | LC-MS/MS Metabolite Profiling | googleapis.com |

| Biological Matrix | Serum | googleapis.com |

| Associated Condition | Hepatocellular Carcinoma (HCC) vs. Hepatitis C Virus (HCV) | googleapis.com |

| Fold Change (HCC vs. HCV) | 1.21 | googleapis.com |

This interactive table presents findings from a metabolite profiling study where this compound was identified as a significant metabolite.

The sample preparation for LC-MS analysis of biological fluids typically involves protein precipitation followed by centrifugation and filtration before injection into the LC-MS system. nih.gov

Tandem Mass Spectrometry for Enhanced Specificity and Complex Sample Analysis

Tandem mass spectrometry (MS/MS or MS²) provides an additional layer of structural information and specificity, which is crucial when analyzing complex biological samples. rsc.org This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and to distinguish it from isomers. semanticscholar.org

While specific MS/MS fragmentation data for this compound is not extensively published, the principles of the technique are widely applied. For instance, the fragmentation of similar hydroxy-unsaturated acids often involves neutral losses of water (H₂O) and carbon dioxide (CO₂), which are characteristic of hydroxyl and carboxylic acid functionalities, respectively. rsc.org This enhanced specificity allows for reliable detection even in the presence of co-eluting compounds and a complex sample matrix, a common challenge in metabolomics. ijpsonline.com

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.07027 | 129.8 |

| [M+Na]⁺ | 165.05221 | 138.5 |

| [M-H]⁻ | 141.05571 | 127.1 |

This interactive table shows predicted collision cross section values, which are important parameters in advanced mass spectrometry and ion mobility studies. Data sourced from PubChemLite. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules, including this compound. ijpsonline.comsemanticscholar.org While MS techniques provide information on molecular weight and elemental composition, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

NMR analysis, through various experiments like ¹H NMR, ¹³C NMR, and two-dimensional techniques (e.g., COSY, HMBC), can determine the precise arrangement of atoms and the stereochemistry of the compound. nih.gov This is essential for confirming the position of the hydroxyl group and the triple bond within the heptanoic acid chain.

For a definitive structural analysis of this compound, the compound would first need to be isolated in a pure form. ijpsonline.com The resulting NMR spectra would then be analyzed to confirm its structure. For example, ¹H NMR would show characteristic signals for the protons adjacent to the hydroxyl group and the carboxylic acid, while ¹³C NMR would confirm the presence of the alkynyl carbons and the carbonyl carbon.

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

Chromatographic separation is a fundamental prerequisite for the accurate analysis and potential isolation of this compound from complex mixtures. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. semanticscholar.org

The primary role of chromatography in this context is twofold:

Analytical Separation: To separate this compound from other components in a sample prior to detection by a mass spectrometer or other detector. This ensures that the analytical signal is pure and not a composite of multiple compounds. semanticscholar.org

Preparative Isolation: To isolate a sufficient quantity of the pure compound for further studies, such as structural elucidation by NMR or for use as an analytical standard. ijpsonline.com

Reversed-phase HPLC is particularly well-suited for this compound. researchgate.netsemanticscholar.orgnih.gov In this mode, a nonpolar stationary phase (like a C18-modified silica) is used with a polar mobile phase, typically a mixture of water and a solvent such as acetonitrile or methanol (B129727). By carefully controlling the gradient of the mobile phase composition, a high-resolution separation can be achieved. semanticscholar.orgnih.gov The purity of the isolated compound can then be assessed by the presence of a single, sharp peak in the chromatogram.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets for 7-Hydroxy-5-heptynoic Acid and its Metabolites

The precise molecular targets of this compound are currently not well defined. Its identification in metabolomic studies suggests it is an endogenous molecule, but its specific protein binding partners and the receptors or enzymes it may modulate are unknown. nih.govbiorxiv.org Future research should prioritize the identification of these targets to understand its mechanism of action.

Key research objectives should include:

Binding Assays: Performing binding assays with a wide range of receptors, particularly those known to interact with other fatty acid derivatives and hydroxy fatty acids.

Affinity-Based Proteomics: Developing chemical probes based on the this compound structure to identify interacting proteins in cell lysates or living cells.

Metabolite Activity: Investigating the molecular targets of potential downstream metabolites of this compound, as these may possess their own distinct biological activities.

Exploration of Previously Unidentified Biological Activities

The biological role of this compound is largely unexplored. Its detection in diverse contexts, such as in the plasma of lambs under specific dietary conditions and in wild tomato species responding to insect pests, points toward potential roles in metabolism and defense signaling. nih.govd-nb.info However, its specific activities have not been characterized.

Future investigations should aim to:

Screen for Pharmacological Activity: Conduct broad pharmacological screening to test for activities such as anti-inflammatory, anti-proliferative, or signaling effects in various cell-based assays.

Investigate Metabolic Roles: Explore its function in lipid metabolism and signaling pathways, given its structural similarity to other biologically active lipids. ontosight.ai

Ecological and Agricultural Significance: Further study its role in plant defense mechanisms and its potential as a biomarker or signaling molecule in ecological interactions. d-nb.info

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To dissect the biological function and mechanism of action of this compound, the development of robust and relevant experimental models is essential. Currently, no specific models have been established for the study of this particular compound.

Future efforts should focus on:

Specialized Cell Culture Systems: Creating and utilizing cell lines that are relevant to the contexts in which this compound has been identified, such as hepatocytes for metabolic studies or plant cell cultures for defense response studies.

Genetically Modified Organisms: Developing knockout or overexpression models in organisms like yeast, zebrafish, or mice to study the phenotypic effects of altering the levels of this compound or its enzymatic regulators.

Organ-on-a-Chip Technology: Employing microfluidic organ-on-a-chip systems to model specific tissue environments and study the compound's effects with higher physiological relevance.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

Omics technologies have been instrumental in the initial discovery of this compound and will be crucial for elucidating its biological significance. nih.govd-nb.info Metabolomics, particularly using liquid chromatography-mass spectrometry (LC-MS), has successfully identified the compound in complex biological samples. nih.govd-nb.infocore.ac.uk

A multi-omics approach will provide a systems-level understanding:

Metabolomics: Untargeted and targeted metabolomics can quantify changes in this compound and related metabolites under various physiological and pathological conditions. d-nb.infomdpi.commdpi.com

Proteomics: By treating cells or organisms with this compound, proteomics can identify changes in protein expression and post-translational modifications, revealing the pathways it affects.

Transcriptomics: Analyzing changes in gene expression in response to the compound can help identify the signaling pathways and transcription factors it regulates.

Lipidomics: Specialized lipidomics can place the function of this compound within the broader context of lipid networks and metabolism. mdpi.com

Integrating these datasets can link the presence of the metabolite to specific genetic and protein pathways, providing a comprehensive view of its function. mdpi.com

Design and Synthesis of Highly Selective Probes and Modulators

The development of chemical tools derived from this compound is a critical step for detailed mechanistic studies. Such tools can be used to visualize the molecule in cells, identify its binding partners, and modulate its activity. The synthesis of related compounds, such as methyl 7-hydroxyhept-5-ynoate, demonstrates the feasibility of chemically modifying this structure. orgsyn.org

Future synthetic chemistry efforts should include:

Chemical Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups. The alkyne group within the molecule is particularly useful as a handle for "click chemistry" reactions to attach such tags. nih.gov The use of related alkynoic acids, like 6-heptynoic acid, as mimics for creating probes highlights a viable strategy. academie-sciences.fr

Selective Modulators: Designing and synthesizing structural analogs to act as selective agonists or antagonists for its yet-to-be-discovered receptors or as inhibitors for enzymes involved in its metabolism.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to determine which chemical features are essential for its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Hydroxy-5-heptynoic acid, and how can purity be validated?

- Methodology :

- Retrosynthetic analysis : Use AI-driven tools (e.g., Pistachio, Reaxys models) to predict feasible synthetic routes, leveraging alkyne and carboxylic acid coupling strategies. Terminal alkyne protection (e.g., TMS groups) may prevent undesired side reactions during hydroxylation steps .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended. Validate purity via HPLC (C18 column, UV detection at 210–220 nm) and melting point analysis .

Q. How should researchers handle stability issues during storage of this compound?

- Methodology :

- Storage conditions : Store at 2–8°C in airtight, amber vials to prevent photodegradation and moisture absorption. Use desiccants (e.g., silica gel) to minimize hydrolysis .

- Stability testing : Conduct accelerated degradation studies under varying pH (4–9), temperature (25–60°C), and light exposure. Monitor via TLC or LC-MS for byproduct formation (e.g., lactones or ketones via intramolecular cyclization) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopic profiling : Combine -NMR (carboxylic acid carbon at δ 170–180 ppm) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., CHO) .

- X-ray crystallography : If crystalline, use single-crystal diffraction to resolve stereoelectronic effects of the hydroxyl and alkyne groups .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- Methodology :

- DFT calculations : Model transition states for alkyne functionalization (e.g., Sonogashira coupling) using Gaussian or ORCA software. Compare activation energies of competing pathways .

- Molecular docking : Predict bioactivity by simulating interactions with enzymatic targets (e.g., fatty acid hydroxylases) using AutoDock Vina. Validate with in vitro assays .

Q. How should researchers resolve contradictions in reported spectral data for this compound analogs?

- Methodology :

- Data cross-validation : Compare experimental -NMR shifts with predicted values (e.g., ChemDraw or ACD/Labs). Discrepancies may arise from solvent effects or tautomerism .

- Collaborative databases : Use PubChem or NIST Chemistry WebBook to aggregate historical data. Flag outliers via statistical analysis (e.g., Grubbs’ test) .

Q. What strategies mitigate side reactions during hydroxylation of 5-heptynoic acid precursors?

- Methodology :

- Protection/deprotection : Temporarily mask the alkyne with a trimethylsilyl (TMS) group during oxidation. Use mild deprotection agents (e.g., TBAF) to restore functionality .

- Catalyst screening : Test transition-metal catalysts (e.g., Ru or Fe complexes) for regioselective hydroxylation. Monitor selectivity via GC-MS .

Q. How can researchers design experiments to study the biological activity of this compound?

- Methodology :

- In vitro assays : Use enzyme inhibition studies (e.g., COX-2 or LOX assays) to probe anti-inflammatory potential. Pair with cytotoxicity screening (MTT assay) in cell lines .

- Metabolic profiling : Employ -labeling to track incorporation into lipid pathways via autoradiography or scintillation counting .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Application Example | References |

|---|---|---|---|

| HPLC-UV | C18 column, 210 nm | Purity validation | |

| -NMR | δ 1.8–2.2 ppm | Alkyne proton detection | |

| FT-IR | 2100–2260 cm | C≡C bond confirmation |

Notes for Reproducibility

- Follow Beilstein Journal guidelines: Document experimental protocols in detail, including solvent ratios, catalyst loadings, and reaction times. Deposit raw spectral data in repositories like Zenodo .

- Validate computational models against experimental results (e.g., compare DFT-predicted vs. observed reaction yields) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.